molecular formula C8H9BrO2 B123694 (2-Bromo-5-methoxyphenyl)methanol CAS No. 150192-39-5

(2-Bromo-5-methoxyphenyl)methanol

Cat. No. B123694
M. Wt: 217.06 g/mol
InChI Key: NRDAKNCVXNJCGB-UHFFFAOYSA-N
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Patent
US07202364B2

Procedure details

5-Methoxy-2-bromobenzoic acid (85 g, 0.37 mol) is dissolved in anhydrous THF (100 mL) and cooled in an ice-salt bath until the temperature reaches −5° C. Borane-THF complex is added dropwise as a 1.0 M solution in THF (736 mL, 0.74 mol) at −5° C. After addition is complete, the reaction mixture is slowly warmed to room temperature and stirred for 12 hours. Water (40 mL) is slowly added dropwise and the reaction mixture stirred for 30 minutes. Additional water (350 mL) is added and the mixture is concentrated by rotary evaporator to remove most of the THF. The remaining material is extracted with EtOAc (800 mL). The organic layer is washed with saturated NaHCO3 (500 mL), brine (250 mL) and then dried (Na2SO4). Upon removal of the solvent by rotary evaporator, 5-methoxy-2-bromobenzyl alcohol is obtained as a white solid.
Quantity
85 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
736 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([Br:12])=[C:7]([CH:11]=1)[C:8](O)=[O:9].O>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([Br:12])=[C:7]([CH:11]=1)[CH2:8][OH:9]

Inputs

Step One
Name
Quantity
85 g
Type
reactant
Smiles
COC=1C=CC(=C(C(=O)O)C1)Br
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
736 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
350 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-salt bath until the temperature
CUSTOM
Type
CUSTOM
Details
reaches −5° C
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the reaction mixture stirred for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated by rotary evaporator
CUSTOM
Type
CUSTOM
Details
to remove most of the THF
EXTRACTION
Type
EXTRACTION
Details
The remaining material is extracted with EtOAc (800 mL)
WASH
Type
WASH
Details
The organic layer is washed with saturated NaHCO3 (500 mL), brine (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Upon removal of the solvent
CUSTOM
Type
CUSTOM
Details
by rotary evaporator

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC=1C=CC(=C(CO)C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.